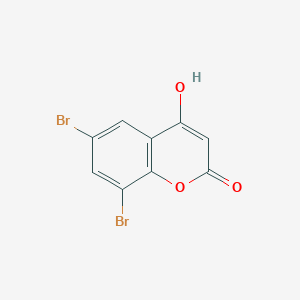

6,8-Dibromo-4-hydroxycoumarin

Description

Historical Trajectories and Modern Relevance of Coumarin (B35378) Scaffolds in Chemical Research

Coumarins are a significant class of naturally occurring compounds belonging to the benzopyrone family, characterized by a benzene (B151609) ring fused to an α-pyrone ring. researchgate.netsemanticscholar.org Their history in chemical research began with the isolation of the parent compound, coumarin, from the tonka bean in 1820. nih.govfrontiersin.org Since then, over 1,300 coumarin derivatives have been identified from natural sources, including plants, fungi, and bacteria. semanticscholar.orgnih.gov The inherent versatility of the coumarin scaffold has made it a "privileged structure" in medicinal chemistry and drug discovery. nih.govmdpi.comunimi.it

Historically, the discovery of the anticoagulant properties of dicoumarol, a derivative of 4-hydroxycoumarin (B602359) found in spoiled sweet clover hay, marked a pivotal moment in the therapeutic application of coumarins. ias.ac.innih.gov This led to the development of widely used anticoagulant drugs like warfarin. frontiersin.orgnih.gov Beyond their well-known anticoagulant effects, coumarins exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govjopir.inconicet.gov.ar

In modern chemical research, the coumarin scaffold continues to be a focal point for the synthesis of novel bioactive molecules. researchgate.netjopir.in Its structural simplicity and the potential for chemical modification at various positions allow for the creation of diverse derivatives with enhanced pharmacological profiles. mdpi.comjopir.in Contemporary synthetic methods, including green chemistry approaches, have facilitated the efficient production of complex coumarin derivatives. jopir.in Researchers are actively exploring new applications for these compounds, such as in the development of neuroprotective agents and fluorescent probes for diagnostic purposes. mdpi.comnih.gov The sustained interest in coumarins is a testament to their enduring importance as a versatile platform for scientific investigation and the development of new therapeutic agents. researchgate.netunimi.it

Strategic Impact of Halogenation on the Reactivity and Electronic Properties of Coumarin Systems

The introduction of halogen atoms into the coumarin scaffold, a process known as halogenation, is a strategic approach to modify the molecule's chemical and physical properties. Halogens, being highly electronegative, exert a significant influence on the electronic distribution within the coumarin ring system. This alteration of electronic properties can, in turn, affect the molecule's reactivity and its potential biological activity. mdpi.com

The presence of electron-withdrawing halogen atoms, such as bromine or chlorine, on the coumarin nucleus can enhance its reactivity in certain chemical transformations. nih.gov For instance, brominated coumarins serve as important precursors for the synthesis of other derivatives, including furocoumarins and dihydrofurocoumarins, which have applications as photosensitizers. beilstein-journals.org The position of the halogen substituent is crucial in directing the outcome of subsequent reactions. beilstein-journals.org

From an electronic standpoint, halogenation impacts the lipophilicity of the coumarin molecule. mdpi.com Increased lipophilicity can improve the ability of the compound to penetrate biological membranes, which is a critical factor for its bioavailability and potential therapeutic efficacy. mdpi.com Furthermore, the electronic effects of halogens can influence the intramolecular charge transfer (ICT) characteristics of coumarins. physchemres.org This is particularly relevant for applications involving fluorescence, as the ICT process is sensitive to the molecular structure and its environment. physchemres.org The strategic placement of halogens can therefore be used to fine-tune the photophysical properties of coumarin derivatives for specific applications. physchemres.org

Rationale for Comprehensive Investigation of 6,8-Dibromo-4-hydroxycoumarin as a Distinct Chemical Entity

The specific compound, this compound, warrants a detailed investigation due to the combined structural features of a 4-hydroxycoumarin core and di-bromination at the 6 and 8 positions of the benzene ring. The 4-hydroxycoumarin moiety is a well-established pharmacophore, forming the basis of many anticoagulant drugs. nih.govmdpi.com Its presence suggests the potential for biological activity.

A comprehensive investigation into this compound is therefore justified to understand how this specific substitution pattern affects its chemical synthesis, reactivity, and potential applications. Research into related halogenated coumarins has indicated that such compounds can exhibit interesting biological profiles, including antiproliferative effects. mdpi.com A dedicated study of the 6,8-dibromo derivative would provide valuable data on structure-activity relationships within the halogenated coumarin class and could reveal unique properties and potential uses for this distinct chemical entity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

288399-84-8 |

|---|---|

Molecular Formula |

C9H4Br2O3 |

Molecular Weight |

319.93 g/mol |

IUPAC Name |

6,8-dibromo-4-hydroxychromen-2-one |

InChI |

InChI=1S/C9H4Br2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H |

InChI Key |

ZBFSIIJUFKSXPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=O)O2)O)Br)Br |

Origin of Product |

United States |

Methodological Advances in the Synthesis of 6,8 Dibromo 4 Hydroxycoumarin

Established Synthetic Pathways for 4-Hydroxycoumarin (B602359) Derivatives

The 4-hydroxycoumarin framework serves as the essential precursor for the synthesis of its dibrominated derivative. Several classical and modern synthetic routes have been established for the preparation of 4-hydroxycoumarin and its analogues.

One of the most prominent methods is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. While traditionally used for coumarins in general, modifications of this reaction can be tailored for 4-hydroxycoumarin synthesis.

A more direct and widely used approach involves the cyclization of o-hydroxyacetophenones . In this method, 2'-hydroxyacetophenone (B8834) is reacted with a carbonate derivative, such as diethyl carbonate, in the presence of a strong base like sodium hydride. This reaction proceeds through an initial acylation of the ketone followed by an intramolecular Claisen condensation to form the 4-hydroxycoumarin ring system.

Another significant pathway is the reaction of phenols with malonic acid or its derivatives. For instance, heating phenol with malonic acid in the presence of a dehydrating agent and catalyst, such as a mixture of phosphorus oxychloride and zinc chloride, can yield 4-hydroxycoumarin.

Furthermore, synthetic strategies have been developed from other coumarin (B35378) derivatives. For example, the cleavage of a 4-allyl coumarinyl ether using a palladium catalyst can afford 4-hydroxycoumarin sciepub.com. Additionally, the deacetylation of 3-acetyl-4-hydroxycoumarin or the hydrolysis and decarboxylation of 3-carbethoxy-4-hydroxycoumarin provides a straightforward route to the parent 4-hydroxycoumarin sciepub.com.

These established pathways provide a reliable foundation for producing the necessary 4-hydroxycoumarin starting material required for the subsequent dibromination to yield 6,8-dibromo-4-hydroxycoumarin.

Regioselective Bromination Techniques for Coumarin Cores

The introduction of two bromine atoms specifically at the 6th and 8th positions of the 4-hydroxycoumarin core requires precise control of the bromination reaction. The hydroxyl group at the 4-position and the lactone ring influence the electron density of the benzopyranone system, directing electrophilic substitution to the benzene (B151609) ring. Several reagents and conditions have been developed to achieve regioselective bromination of coumarins.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds. It is favored for its ease of handling compared to liquid bromine and often provides higher selectivity. The bromination of activated aromatic rings, such as the one present in 4-hydroxycoumarin, can be readily achieved using NBS.

The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the bromination is influenced by the electronic nature of the coumarin core. The positions ortho and para to the activating hydroxyl group (C3, C6, and C8) are the most nucleophilic. However, the C3 position is also susceptible to bromination. To achieve dibromination at the C6 and C8 positions, careful control of the reaction conditions is necessary.

The choice of solvent plays a crucial role in the outcome of NBS bromination. Solvents such as chloroform, carbon tetrachloride, and acetonitrile (B52724) are commonly employed cdnsciencepub.comnih.gov. The reaction can be catalyzed by radical initiators or acids. For aromatic bromination, polar solvents that can stabilize the charged intermediates are often preferred. In some cases, the use of molten tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium for NBS bromination has been reported to offer high regioselectivity cdnsciencepub.com.

Dioxane dibromide is another effective brominating agent that offers advantages in terms of handling and selectivity. It is a solid, stable complex of dioxane and bromine, which can act as a convenient source of electrophilic bromine.

An efficient, solvent-free protocol for the regioselective bromination of substituted coumarins using dioxane dibromide has been developed nih.govbeilstein-journals.org. In this method, the solid brominating agent is mixed directly with the coumarin substrate. The absence of a solvent can lead to faster reaction times and a reduction in byproducts beilstein-journals.org. This approach is also environmentally benign as it minimizes the use of hazardous organic solvents. The reaction outcome is highly dependent on the electronic nature and location of the substituents on the coumarin ring nih.gov. For a substrate like 4-hydroxycoumarin, the activating nature of the hydroxyl group directs the bromination to the benzene ring. By controlling the stoichiometry of the dioxane dibromide, it is possible to achieve mono- or di-bromination.

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies. These "green chemistry" approaches aim to reduce waste, avoid the use of toxic reagents and solvents, and improve energy efficiency.

For the dibromination of coumarins, several green strategies have been explored. The use of solid-supported reagents, such as CuBr2/Al2O3, allows for easier separation of the catalyst and product, reducing the need for extensive purification steps cdnsciencepub.combeilstein-journals.org. Microwave-assisted synthesis has also emerged as a powerful tool. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity beilstein-journals.org.

Solvent-free reaction conditions, as seen with dioxane dibromide, are a cornerstone of green chemistry nih.govbeilstein-journals.org. Another approach involves the use of aqueous grinding techniques with reagents like ammonium (B1175870) bromide and an oxidant, which generates the brominating species in situ, avoiding the direct use of bromine tandfonline.com.

Catalytic methods are also being developed to improve the efficiency and selectivity of bromination. While specific catalytic systems for the 6,8-dibromination of 4-hydroxycoumarin are not extensively detailed, the general principles of using Lewis or Brønsted acid catalysts to enhance the electrophilicity of the brominating agent can be applied. Furthermore, the development of recyclable catalysts is an active area of research to improve the sustainability of these transformations cdnsciencepub.com.

| Reagent/Method | Key Features | Reference(s) |

| N-Bromosuccinimide (NBS) | Versatile, easier to handle than Br2, selectivity influenced by solvent and catalyst. | cdnsciencepub.comnih.gov |

| Dioxane Dibromide | Solid reagent, enables solvent-free conditions, good regioselectivity. | nih.govbeilstein-journals.org |

| CuBr2/Al2O3 | Solid-supported reagent, facilitates catalyst removal. | cdnsciencepub.combeilstein-journals.org |

| Microwave Irradiation | Reduces reaction times, can improve yields and selectivity. | beilstein-journals.org |

| Aqueous Grinding | In situ generation of brominating agent, environmentally friendly. | tandfonline.com |

Optimization of Reaction Conditions and Yield Enhancement Strategies

To achieve a high yield of this compound, careful optimization of the reaction parameters is essential. The primary challenge lies in achieving selective dibromination at the desired positions while minimizing the formation of monobrominated and other isomeric byproducts.

Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to the 4-hydroxycoumarin substrate is a critical factor. Using approximately two equivalents of the brominating agent is a logical starting point for achieving dibromination. However, the optimal stoichiometry may need to be determined empirically to balance the formation of the desired product against over-bromination or incomplete reaction.

Reaction Temperature: The temperature can significantly influence the rate and selectivity of the reaction. Electrophilic aromatic substitutions are often carried out at room temperature or with gentle heating. Higher temperatures may lead to a decrease in selectivity and the formation of undesired byproducts.

Solvent Selection: As previously mentioned, the choice of solvent can have a profound impact on the regioselectivity of the bromination. For NBS bromination, polar aprotic solvents like acetonitrile or DMF can be effective. For solvent-free methods, the absence of a solvent is a key feature of the optimization.

Catalyst: The use of a catalyst, such as a Lewis acid or a Brønsted acid, can enhance the rate of reaction. However, the catalyst must be chosen carefully to avoid promoting side reactions.

Reaction Time: The duration of the reaction needs to be monitored to ensure complete conversion of the starting material to the desired product without significant degradation or byproduct formation. Techniques like Thin Layer Chromatography (TLC) can be used to track the progress of the reaction.

Strategies to enhance the yield include the slow, portion-wise addition of the brominating agent to maintain a low concentration in the reaction mixture, which can help to control the exothermicity of the reaction and improve selectivity. Post-reaction workup procedures are also crucial for maximizing the isolated yield of the pure product.

Isolation and Purification Methodologies for Dibrominated Coumarins

After the synthesis of this compound, a robust isolation and purification strategy is necessary to obtain the compound in high purity. The specific methodology will depend on the physical properties of the product and the nature of any impurities present.

Initial Workup: The first step in isolation typically involves quenching the reaction to neutralize any remaining brominating agent or acidic byproducts. This can often be achieved by adding an aqueous solution of a reducing agent like sodium thiosulfate, followed by extraction of the product into an organic solvent.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the product.

Chromatography: If recrystallization does not provide the desired level of purity, chromatographic techniques are employed.

Column Chromatography: This is a widely used method for the separation of organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An appropriate solvent or solvent mixture (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

Preparative Thin Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method. The crude mixture is applied as a band onto a large TLC plate, which is then developed in a suitable solvent system. The band corresponding to the desired product is then scraped off, and the compound is extracted from the adsorbent.

The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Description |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. |

| Column Chromatography | Separation of a mixture based on the differential adsorption of its components onto a stationary phase as it is passed through a column. |

| Preparative TLC | A chromatographic technique used to separate and isolate larger quantities of a substance using a thick-layer TLC plate. |

Elucidation of Chemical Reactivity and Transformation Pathways of 6,8 Dibromo 4 Hydroxycoumarin

Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Dibrominated Coumarin (B35378) Nucleus

The coumarin nucleus possesses both electrophilic and nucleophilic characteristics. arabjchem.org The most significant nucleophilic site is the C3 position, which readily undergoes reactions like halogenation and alkylation. arabjchem.orgnih.gov Conversely, the hydroxyl group at the C4 position is a primary site for attack by acylating and alkylating agents. arabjchem.org

Electrophilic Substitution: Further electrophilic substitution on the benzene (B151609) ring of 6,8-Dibromo-4-hydroxycoumarin is challenging due to the deactivating effect of the two bromine atoms and the pyrone carbonyl group. However, the 4-hydroxyl group is a strongly activating ortho-, para-director, which would direct incoming electrophiles towards the C5 and C7 positions. The existing bromine atoms at C6 and C8 sterically hinder and electronically deactivate the adjacent positions, making further substitution on the aromatic core synthetically difficult under standard electrophilic aromatic substitution (SEAr) conditions. masterorganicchemistry.com The primary site for electrophilic attack remains the highly nucleophilic C3 carbon. arabjchem.org

Nucleophilic Substitution: The carbon-bromine bonds at the C6 and C8 positions are susceptible to nucleophilic attack, although this typically requires activation through transition metal catalysis rather than direct SNAr pathways. The electron-rich nature of the coumarin ring system generally disfavors classical SNAr reactions. However, the bromo-substituents serve as excellent handles for a variety of cross-coupling reactions, which function as formal nucleophilic substitution pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Bromo-Substituents

The presence of two bromine atoms at the C6 and C8 positions makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups. researchgate.net Palladium-based catalysts are particularly versatile in facilitating these transformations. researchgate.netlibretexts.orgmdpi.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com It is widely used for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For this compound, this reaction allows for the selective mono- or diarylation at the C6 and C8 positions, depending on the stoichiometry of the reagents and reaction conditions. This provides a direct route to complex poly-aromatic coumarin systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂, Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Biaryl Compound |

This is a representative table based on general Suzuki-Miyaura reaction conditions. Specific conditions for this compound may vary.

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction proceeds with the substitution of a hydrogen atom on the alkene with the aryl group from the coumarin. Applying this to this compound allows for the introduction of alkenyl substituents at the C6 and/or C8 positions, creating styrenyl-type derivatives. An oxidative version of the Heck reaction can also directly arylate the C4 position of the coumarin core using arylboronic acids. nih.govorganic-chemistry.org

Sonogashira Reaction: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org This transformation can be used to install alkynyl moieties at the C6 and C8 positions of the coumarin scaffold, providing valuable intermediates for further synthesis, such as the construction of fused heterocyclic systems or polymers. mdpi.comijnc.ir Copper-free Sonogashira protocols have also been developed to avoid issues with alkyne homocoupling. nih.gov

Beyond the Suzuki, Heck, and Sonogashira reactions, the bromo-substituents on this compound can participate in a variety of other palladium- and copper-mediated transformations. These include:

Stille Coupling: Coupling with organostannanes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Ullmann Condensation: Copper-catalyzed formation of biaryl ethers or C-N bonds.

These reactions further expand the synthetic utility of the dibrominated coumarin, allowing for the introduction of a diverse range of functional groups and the construction of novel molecular architectures. nih.govmdpi.commdpi.com

Tautomeric Equilibria and Dynamic Processes in 4-Hydroxycoumarin (B602359) Systems

A critical aspect of the reactivity of 4-hydroxycoumarins is their existence in a tautomeric equilibrium. arabjchem.org this compound can exist in at least two major tautomeric forms: the enol form (4-hydroxy-2H-chromen-2-one) and the keto form (2,4-chromanedione). arabjchem.orgcdnsciencepub.comresearchgate.net

4-hydroxy-2H-chromen-2-one (Enol Form): This is generally the more stable and predominant form in solution, characterized by the aromatic benzene ring and the enol moiety. cdnsciencepub.com The nucleophilicity of the C3 position is a key feature of this tautomer.

2,4-chromanedione (Keto Form): This tautomer contains a diketone functionality within a non-aromatic heterocyclic ring. Although less stable, its transient formation is crucial for understanding certain reactions, such as H-D exchange at the C3 position. cdnsciencepub.com

This keto-enol equilibrium dictates the regioselectivity of reactions. For instance, "soft" nucleophiles tend to attack the C3 carbon of the enol form, while "hard" nucleophiles often attack the oxygen atom of the hydroxyl group. arabjchem.org The specific tautomer present can be influenced by the solvent, pH, and the presence of other substituents. nih.govtandfonline.com

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The α-pyrone ring of the coumarin scaffold can participate in cycloaddition reactions to form fused heterocyclic systems. 4-Hydroxycoumarin derivatives are valuable precursors for synthesizing a wide variety of fused heterocycles like furocoumarins and pyranocoumarins. nih.govrsc.org

One common pathway is the reaction of 4-hydroxycoumarin with alkynes or alkenes, which can lead to the formation of a furan (B31954) ring fused to the [c] face of the pyrone, yielding furo[3,2-c]benzopyran-4-one structures. nih.gov These reactions can be catalyzed by acids or transition metals.

Additionally, the C3-C4 double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions or as a dienophile in hetero-Diels-Alder reactions. mdpi.com These transformations provide access to complex, polycyclic structures that are difficult to synthesize through other means. The presence of the bromo-substituents at C6 and C8 can influence the electronic properties of the dienophile/dipolarophile and may subsequently be used for further functionalization of the resulting fused system.

Chelation Chemistry and Metal Complexation Attributes

Extensive research has been conducted on the chelation properties and metal complexation of the 4-hydroxycoumarin scaffold, highlighting its versatility as a ligand in coordination chemistry. However, specific studies detailing the chelation chemistry and metal complexation attributes of This compound are not available in the current scientific literature.

The broader class of 4-hydroxycoumarin derivatives readily forms stable complexes with a variety of metal ions. This coordination typically occurs through the hydroxyl group at the C4 position and the carbonyl oxygen at the C2 position, creating a bidentate chelate. The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of substituents on the coumarin ring.

For instance, studies on other substituted 4-hydroxycoumarins have demonstrated their ability to coordinate with transition metals like palladium(II), copper(II), cobalt(II), and zinc(II). These complexes have been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy, as well as single-crystal X-ray diffraction. The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligands, leading to interest in their potential applications in catalysis and materials science.

While it can be inferred that this compound would likely exhibit similar chelating behavior due to the presence of the 4-hydroxy and carbonyl groups, the electronic effects of the bromine substituents at the C6 and C8 positions would undoubtedly influence its coordination properties. The electron-withdrawing nature of the bromine atoms could affect the acidity of the hydroxyl proton and the electron density on the carbonyl oxygen, thereby altering the stability and structure of the resulting metal complexes.

Unfortunately, without direct experimental evidence or theoretical studies on this compound, a detailed and scientifically accurate account of its specific chelation chemistry and metal complexation attributes cannot be provided at this time. Further research is required to elucidate the precise coordination behavior of this particular compound.

Advanced Spectroscopic and Structural Characterization of 6,8 Dibromo 4 Hydroxycoumarin

Single Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For 6,8-Dibromo-4-hydroxycoumarin, this analysis would reveal the planarity of the coumarin (B35378) bicyclic system and the specific orientation of the hydroxyl group.

Table 1: Predicted Crystallographic Data and Key Intermolecular Interactions for this compound

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for planar aromatic molecules. |

| O-H···O Hydrogen Bond | ~1.8 - 2.2 Å | Primary interaction stabilizing the crystal lattice. |

| C-Br···O Halogen Bond | ~3.0 - 3.4 Å | Directional interaction influencing molecular packing. |

Multi-Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure and Tautomerism

Multi-nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the proton at the C5 position is expected to appear as a singlet due to the adjacent bromine at C6. The proton at C7 would also likely appear as a singlet, flanked by bromine atoms at C6 and C8. The C3 proton signal would also be a singlet. The hydroxyl proton at C4 would present as a broad singlet, and its chemical shift would be dependent on solvent and concentration.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine atoms (C6 and C8) would experience a downfield shift.

A crucial aspect of 4-hydroxycoumarin (B602359) chemistry is the potential for keto-enol tautomerism in solution. arabjchem.org While the 4-hydroxy (enol) form is generally predominant, it can exist in equilibrium with the 2,4-dione (keto) form. NMR studies, potentially including variable temperature experiments, can be used to investigate the position of this equilibrium. The presence of tautomers would be indicated by an additional set of signals in the NMR spectra, although for most 4-hydroxycoumarins, the enol form is overwhelmingly favored in common NMR solvents. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C2 | - | ~160 |

| C3 | ~5.7 (s, 1H) | ~92 |

| C4 | - | ~164 |

| C4a | - | ~118 |

| C5 | ~8.0 (s, 1H) | ~125 |

| C6 | - | ~118 |

| C7 | ~7.9 (s, 1H) | ~135 |

| C8 | - | ~119 |

| C8a | - | ~150 |

High-Resolution Mass Spectrometry for Mechanistic Studies and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition. For this compound (C₉H₄Br₂O₃), HRMS is critical for confirming its molecular formula.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion will appear as a characteristic cluster of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation pattern under electron ionization (EI) provides structural information. The fragmentation of coumarins is well-studied. benthamopen.comresearchgate.net A primary fragmentation pathway for the 4-hydroxycoumarin core involves a retro-Diels-Alder reaction, leading to the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com Subsequent fragmentations can occur from this intermediate. The presence of two bromine atoms would be evident in the isotopic patterns of the resulting fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted Exact Mass (m/z) | Description |

|---|---|---|

| [C₉H₄⁷⁹Br₂O₃]⁺ | 317.8523 | Molecular ion (M) |

| [C₉H₄⁷⁹Br⁸¹BrO₃]⁺ | 319.8503 | Molecular ion (M+2) |

| [C₉H₄⁸¹Br₂O₃]⁺ | 321.8482 | Molecular ion (M+4) |

| [C₈H₄Br₂O₂]⁺ | 289.8574 | Fragment from loss of CO |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. thermofisher.com These techniques are complementary and provide a comprehensive vibrational profile of this compound.

The FT-IR spectrum is expected to be dominated by several key absorptions. A broad and strong absorption band in the region of 3200-2800 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group involved in strong intermolecular hydrogen bonding. arabjchem.org The C=O stretching vibration of the α,β-unsaturated lactone will give rise to a very strong and sharp band, typically around 1700-1650 cm⁻¹. arabjchem.org The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The analysis of the O-H and C=O band positions and shapes in different phases or solvents can provide further insight into the nature and strength of hydrogen bonding interactions. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H stretch | 3200-2800 (broad, strong) | Weak | Hydroxyl (H-bonded) |

| C=O stretch | 1700-1650 (strong) | Medium | Lactone Carbonyl |

| Aromatic C=C stretch | 1610, 1570, 1480 (medium) | Strong | Aromatic Ring |

| C-O stretch | 1250-1150 (strong) | Weak | Ether & Phenolic C-O |

| C-H bend (out-of-plane) | 880-820 (medium) | Weak | Aromatic C-H |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to study the photophysical properties of a molecule, which are determined by its electronic structure. Coumarin derivatives are well-known for their interesting photophysical behaviors, including high fluorescence quantum yields. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UV region, corresponding to π → π* electronic transitions within the aromatic system. researchgate.net The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atoms will influence the energy of these transitions. Compared to the parent 4-hydroxycoumarin, a bathochromic (red) shift in the absorption maximum is anticipated due to the extended conjugation and substituent effects. researchgate.net

Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The bromine atoms, due to the heavy-atom effect, can increase the rate of intersystem crossing to the triplet state, which may lead to a decrease in the fluorescence quantum yield compared to non-halogenated analogs. nih.gov Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide information about the change in dipole moment upon electronic excitation. researchgate.net

Table 5: Predicted Photophysical Properties of this compound (in Ethanol)

| Parameter | Predicted Value | Description |

|---|---|---|

| Absorption Maximum (λ_abs) | ~320-340 nm | Corresponds to the S₀ → S₁ (π → π*) transition. |

| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | Indicates a strongly allowed electronic transition. |

| Emission Maximum (λ_em) | ~380-420 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | ~60-80 nm | The difference between λ_em and λ_abs. |

Computational and Theoretical Investigations into 6,8 Dibromo 4 Hydroxycoumarin

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For derivatives of 4-hydroxycoumarin (B602359), DFT methods, particularly using the B3LYP functional, have been successfully employed to determine a range of molecular and electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's quantum-chemical characteristics.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, DFT is used to map the Molecular Electrostatic Potential (MEP), which reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. researchgate.net For 6,8-Dibromo-4-hydroxycoumarin, the MEP would likely indicate negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting them as potential sites for hydrogen bonding. researchgate.net

Other calculated properties often include dipole moment, polarizability, and various reactivity descriptors like hardness and electrophilicity index, which help in understanding the molecule's behavior in chemical reactions. researchgate.netresearchgate.net

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 1.5 to 2.5 eV |

Note: The values in this table are illustrative, based on published data for various 4-hydroxycoumarin derivatives, and represent the type of data generated for this compound in a DFT study.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling extends beyond static molecular properties to explore the dynamics of chemical reactions. These methods are used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms. For coumarin (B35378) derivatives, such models can predict the regioselectivity of reactions like electrophilic substitution. nih.gov

Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) are employed to quantify intramolecular interactions, such as hydrogen bonds, which play a crucial role in stabilizing specific conformations of 4-hydroxycoumarin derivatives. nih.govnih.gov For this compound, these calculations could be used to understand the stability of its tautomeric forms and the rotational barriers of its substituent groups. By modeling the interaction of the molecule with a reactant, researchers can predict the most likely pathway for a chemical transformation and the structure of the intermediate transition states.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are better suited for studying the physical movements and conformational changes of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in a solvent or interacting with a biological target. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures (conformers) and the energy barriers between them. Furthermore, these simulations are invaluable for studying the effects of solvents. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how they arrange around the solute and influence its structure and dynamics through interactions like hydrogen bonding. This is crucial for understanding the molecule's behavior in a biological medium. MD is also a key component in molecular docking studies to assess how a ligand's flexibility affects its binding to a protein. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation. DFT calculations are widely used to compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

The calculated IR spectrum for this compound would predict the positions of characteristic peaks, such as the O-H stretching of the hydroxyl group and the C=O stretching of the lactone ring. Similarly, theoretical ¹H and ¹³C NMR spectra can be calculated. A strong correlation between the predicted and experimentally measured spectra serves to validate the chosen computational method (level of theory and basis set), confirming that the calculated geometric and electronic structures are accurate representations of the real molecule. nih.govnih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a 4-Hydroxycoumarin Derivative

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR: ν(O-H) | ~3400 cm⁻¹ | ~3380 cm⁻¹ |

| IR: ν(C=O) | ~1670 cm⁻¹ | ~1650 cm⁻¹ |

| ¹³C NMR: δ(C-2, C=O) | ~163 ppm | ~161 ppm |

| ¹³C NMR: δ(C-4, C-OH) | ~168 ppm | ~169 ppm |

| ¹H NMR: δ(H-5) | ~7.9 ppm | ~7.8 ppm |

Note: This table provides an illustrative comparison to demonstrate the typical agreement between theoretical predictions and experimental results for coumarin compounds.

Quantitative Structure-Activity Relationship (QSAR) Descriptors for Predictive Modeling of Molecular Attributes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or other properties. dergipark.org.tr The first step in QSAR is to calculate a set of numerical parameters, or "descriptors," that characterize the molecule's physicochemical properties. researchgate.net

For this compound, a wide range of descriptors can be calculated from its 2D or 3D structure. These fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

Steric Descriptors: Related to the molecule's size and shape, like molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Describing the molecule's lipophilicity, with the most common being the logarithm of the octanol-water partition coefficient (logP). researchgate.net

Topological Descriptors: Numerical indices derived from the graph representation of the molecule, describing connectivity and branching.

Once calculated, these descriptors are used as independent variables in statistical methods, such as multiple linear regression (MLR), to build a mathematical model that predicts the activity of interest. nih.gov QSAR studies on various coumarin derivatives have shown that properties like lipophilicity, electronic effects (LUMO energy), and polarizability are often key determinants of their biological activity. researchgate.netresearchgate.net

| Topological | Wiener Index | A distance-based index related to molecular branching. |

6,8 Dibromo 4 Hydroxycoumarin As a Versatile Synthon in Organic Synthesis

Synthesis of Complex Coumarin-Based Heterocycles and Polycycles

The 4-hydroxycoumarin (B602359) scaffold is a cornerstone in the synthesis of numerous fused heterocyclic systems, including pyranocoumarins, furocoumarins, and pyridocoumarins. mdpi.com These reactions often exploit the reactivity of the C3 position and the hydroxyl group at C4. For instance, the synthesis of pyranocoumarins can be achieved through a three-component Diels-Alder reaction involving 4-hydroxycoumarin, malononitrile, and various benzaldehydes. nih.gov Similarly, chromeno[4,3-b]quinolones and dihydropyrano[c]chromenes are constructed using multi-component strategies starting from 4-hydroxycoumarin. ias.ac.injwent.net

While these synthetic strategies are well-established for the parent 4-hydroxycoumarin, specific examples detailing the use of 6,8-dibromo-4-hydroxycoumarin as the starting material for these complex heterocycles are not extensively reported in readily available literature. By analogy, it is chemically plausible that this compound could serve as a valuable synthon for creating novel, brominated versions of these complex molecules, although specific reaction conditions and yields would require empirical validation.

Table 1: Examples of Heterocycle Synthesis from the General 4-Hydroxycoumarin Scaffold

| Resulting Heterocycle | Reactants | Reaction Type |

| Pyranocoumarins | 4-Hydroxycoumarin, Aldehydes, Malononitrile | Three-component reaction |

| Chromeno[4,3-b]quinolones | 4-Hydroxycoumarin, Aldehyde, Aniline | Multi-component reaction |

| Dihydropyrano[c]chromenes | 4-Hydroxycoumarin, Aldehydes, Malononitrile | One-pot three-component condensation |

This table illustrates common reactions of the parent 4-hydroxycoumarin scaffold; specific adaptations for the 6,8-dibromo derivative require further research.

Applications in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. nih.gov The 4-hydroxycoumarin nucleus is a frequent and versatile participant in MCRs, leading to libraries of structurally diverse and medicinally relevant compounds. nih.gov These reactions often proceed with high atom economy and can be performed under environmentally benign conditions. ias.ac.in

The application of this compound in MCRs is a logical extension of the chemistry developed for the unsubstituted molecule. The bromine substituents can influence the reaction pathways and the properties of the final products. However, dedicated studies focusing on the use of this compound in MCRs to produce novel heterocyclic systems are not prominently featured in the surveyed scientific literature.

Development of Fluorescent Probes and Chemical Sensors (focused on chemical applications)

Coumarin (B35378) derivatives are renowned for their fluorescent properties and are widely used in the development of chemical sensors and probes. sapub.org The photophysical characteristics, such as absorption and emission wavelengths and quantum yield, can be tuned by modifying the substituents on the coumarin core. researchgate.net Halogen atoms, like bromine, can influence these properties through the heavy-atom effect, which can affect intersystem crossing and fluorescence quantum yields.

Research into other brominated coumarins, such as 6-bromo-7-hydroxycoumarin, has shown their utility as photolabile protecting groups and in fluorescent applications. researchgate.netpnas.org However, specific studies detailing the synthesis and application of this compound as a fluorescent probe or chemical sensor are not available in the reviewed literature. Investigation into its specific photophysical properties is required to determine its potential in this field.

Exploration in Polymer Chemistry and Functional Materials Science

The incorporation of coumarin moieties into polymer backbones or as pendant groups can impart unique functionalities, such as photoreactivity, fluorescence, and biological activity. nih.govmdpi.com Coumarins have been integrated into materials like polyurethanes to create smart and functional polymers. mdpi.com The photoreversible dimerization of the coumarin core upon exposure to UV light is a particularly useful feature for creating self-healing materials and other light-responsive systems. nih.gov

While the broader class of coumarins has seen application in polymer science, research specifically exploring the use of this compound as a monomer or functional additive in polymer chemistry and materials science has not been identified in the available search results. The presence of two bromine atoms could potentially be exploited for further chemical modifications or to enhance specific material properties, representing an area for future research.

Mechanistic Insights into in Vitro Biological Interactions of 6,8 Dibromo 4 Hydroxycoumarin

Enzyme Inhibition Studies: Molecular-Level Investigations

The structural framework of coumarin (B35378) is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been extensively studied for their ability to inhibit a wide range of enzymes. Halogen substitutions on the coumarin ring, particularly at the C6 and C8 positions, are known to modulate this activity.

Monoamine oxidases (MAOs) are key enzymes in the catabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases. While direct inhibitory data for 6,8-dibromo-4-hydroxycoumarin is not extensively documented, structure-activity relationship (SAR) studies of related coumarin derivatives provide valuable insights. Research has shown that the affinity and selectivity of coumarins for MAO can be effectively modulated by substitutions on the ring system nih.gov.

Computational studies on 3-phenylcoumarin derivatives suggest that introducing electron-deficient substituents at positions 6, 7, and/or 8 may enhance MAO-B inhibitory activity mdpi.com. This is attributed to a more favorable polar interaction between this region of the inhibitor and key amino acid residues like Tyr326 and Cys172 within the enzyme's active site mdpi.com. Furthermore, experimental studies on 3-aryl-4-hydroxycoumarins have shown that the presence of a chloro atom at the C6 position can improve inhibitory activity and selectivity against MAO-B nih.gov. These findings collectively suggest that the electron-withdrawing nature of the two bromine atoms at positions C6 and C8 on the 4-hydroxycoumarin (B602359) scaffold could be a favorable feature for MAO inhibition.

Cholinesterases (AChE and BChE): Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in the management of Alzheimer's disease. Coumarin-based compounds are known to exert their inhibitory effects primarily by interacting with the peripheral anionic site (PAS) of the enzyme, although some hybrid molecules may also engage the catalytic active site (CAS) nih.gov. While numerous coumarin derivatives have been evaluated as cholinesterase inhibitors, specific mechanistic studies on this compound are limited in the current literature mdpi.comnih.gov. The general structure-activity relationships indicate that substitutions on the coumarin ring are pivotal in determining the inhibitory potency and selectivity mdpi.com.

Carbonic Anhydrase-II (CA-II): Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors that act via a "prodrug" mechanism nih.govnih.gov. The enzyme's esterase activity hydrolyzes the coumarin's lactone ring, forming a 2-hydroxy-cinnamic acid derivative nih.govnih.govunifi.it. This product then binds to the entrance of the CA active site, conferring isoform-selective inhibition nih.govnih.gov. While this mechanism is well-established for the coumarin class, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against CA-II are not prominently reported in the reviewed literature. Studies on other substituted 4-hydroxycoumarin derivatives have shown varied levels of CA-II inhibition, underscoring the influence of the substitution pattern on activity scielo.brresearchgate.net.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. Several coumarin derivatives bearing the 6,8-dibromo substitution pattern have demonstrated notable LOX inhibitory activity. For instance, 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one was identified as a potent LOX inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 8.7 µM researchgate.net. Another related compound, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, showed a significant LOX inhibition rate of 56.1% nih.gov. These findings indicate that the 6,8-dibromo substitution on the coumarin core is compatible with strong LOX inhibition. Most LOX inhibitors are known to be antioxidants or free radical scavengers, as the lipoxygenation process involves a carbon-centered radical nih.gov.

Reactive Oxygen Species (ROS) Scavenging: In addition to enzymatic inhibition, the 6,8-dibromo coumarin scaffold has been associated with direct antioxidant activity. The same derivative that potently inhibited LOX, 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one, also displayed a remarkable hydroxyl radical scavenging ability of 92.9% researchgate.net. This dual action of inhibiting pro-inflammatory enzymes and scavenging ROS highlights a multi-faceted mechanism for potential anti-inflammatory effects.

| Compound | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one | Lipoxygenase (LOX) | IC₅₀ | 8.7 µM | researchgate.net |

| Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | Lipoxygenase (LOX) | % Inhibition | 56.1% | nih.gov |

| 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one | Hydroxyl Radicals (•OH) | % Scavenging | 92.9% | researchgate.net |

Molecular Docking and Computational Predictions of Ligand-Macromolecule Interactions

Molecular docking studies serve as a powerful tool to predict and rationalize the binding modes of inhibitors within enzyme active sites. In silico studies performed on 3-(4-acetyloxyphenyl)-6,8-dibromo-4-methyl-chromen-2-one, a potent LOX inhibitor, revealed that it likely engages in allosteric interactions with the enzyme researchgate.net. This suggests that the compound may bind to a site distinct from the catalytic center, inducing a conformational change that reduces the enzyme's activity.

For other enzyme targets, while direct docking studies on this compound are scarce, computational models for related structures provide predictive insights. Docking experiments for a 6-chloro-3-aryl-4-hydroxycoumarin derivative inside the MAO-B binding pocket helped to elucidate the most energetically favorable orientations for inhibition nih.gov. Similarly, docking studies of various 4-hydroxycoumarin derivatives with targets like the CDK-8 protein and bacterial DNA gyrase have shown good correlation with experimental results, with binding energies ranging from -4.46 to -5.70 kcal/mol for the latter nih.govresearchgate.net. These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the stabilization of the ligand-enzyme complex nih.govacademie-sciences.fr.

Future Research Directions and Emerging Paradigms in 6,8 Dibromo 4 Hydroxycoumarin Chemistry

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. researchgate.netresearchgate.net For 6,8-Dibromo-4-hydroxycoumarin, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design of novel derivatives with tailored properties.

Table 1: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Utilizes machine learning models to predict bioactivity, toxicity, solubility, and other key physicochemical properties. | Prioritizes high-potential derivatives for synthesis, reducing resource expenditure. |

| Generative Molecular Design | Employs deep learning to generate novel molecular structures with desired properties based on the core scaffold. | Accelerates the discovery of new lead compounds for therapeutic or material applications. |

| Retrosynthesis Planning | AI algorithms suggest optimal synthetic routes for novel derivatives. researchgate.net | Streamlines the synthesis process, making it more efficient and accessible. |

| Reaction Optimization | Predicts the optimal conditions (temperature, solvent, catalyst) for chemical reactions to maximize yield and purity. | Improves the efficiency and reproducibility of synthesizing this compound derivatives. |

| Structure-Activity Relationship (SAR) Analysis | Identifies patterns in chemical structure that correlate with biological activity, providing insights for lead optimization. researchgate.net | Guides the rational design of more potent and selective compounds. |

Innovations in Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netbenthamdirect.comeurekalert.org Future research into the synthesis of this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally benign methodologies.

Traditional methods for synthesizing coumarins often involve harsh conditions, toxic catalysts, and volatile organic solvents. researchgate.net Innovative approaches seek to replace these with greener alternatives. Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby minimizing waste. researchgate.netkjscollege.com Several standard coumarin (B35378) syntheses, like the Pechmann and Knoevenagel condensations, have been successfully adapted to microwave conditions. researchgate.neteurekalert.orgkjscollege.com

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This technique can enhance reaction rates and yields under milder conditions than conventional heating. benthamdirect.comkjscollege.com

Novel Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized silica (B1680970), which can replace corrosive liquid acids like sulfuric acid in reactions like the Pechmann condensation. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, represents another promising frontier for sustainable synthesis.

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly options like water, polyethylene glycol (PEG), ionic liquids, or deep eutectic solvents is a critical aspect of sustainable synthesis. researchgate.netbenthamdirect.comtsijournals.com

Table 2: Comparison of Synthetic Methodologies for Coumarin Synthesis

| Method | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Faster reaction rates, reduced energy consumption, uniform heating. benthamdirect.comeurekalert.org |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids, biocatalysts | Catalyst is easily separable and recyclable, less corrosive, reduced waste. researchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Water, PEG, ionic liquids, solvent-free conditions | Reduced environmental pollution, lower toxicity, improved safety. researchgate.netkjscollege.com |

| Reaction Time | Often several hours to days | Minutes to a few hours | Increased throughput and efficiency. researchgate.net |

Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring

Optimizing chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Advanced in situ characterization techniques, which monitor the reaction as it happens, provide this crucial information in real-time. jove.com Applying these methods to the synthesis of this compound can lead to significant improvements in yield, purity, and process control.

Techniques such as in situ Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis. researchgate.net For example, a Raman spectrometer with a probe inserted directly into the reaction vessel can track the disappearance of reactants and the appearance of the product by monitoring their unique vibrational bands. jove.comresearchgate.net This allows for the precise determination of the reaction endpoint, preventing the formation of degradation products from over-reaction and ensuring batch-to-batch consistency. researchgate.net This real-time data is invaluable for rapid reaction optimization, allowing chemists to see the immediate effects of changing parameters like temperature or catalyst loading. jove.com

Table 3: Advanced In Situ Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis of this compound |

|---|---|---|

| Raman Spectroscopy | Real-time changes in molecular vibrations, providing a chemical "fingerprint" of reactants, products, and intermediates. researchgate.net | Monitoring reaction progress, determining kinetic parameters, and identifying the optimal endpoint for synthesis. jove.comresearchgate.net |

| FTIR Spectroscopy | Tracks changes in functional groups throughout the reaction. | Useful for following the formation of the carbonyl group of the lactone ring and other key transformations. |

| NMR Spectroscopy | Provides detailed structural information about molecules in solution. | Can identify reaction intermediates and byproducts, offering deep mechanistic insights. |

| Process Analytical Technology (PAT) | Integration of these analytical tools into the manufacturing process for continuous monitoring and control. | Enables robust, reproducible, and high-quality production of the target compound. |

Deeper Computational Exploration of Complex Chemical and Biological Processes

Computational chemistry provides a powerful lens through which to examine the molecular world, offering insights that are often difficult or impossible to obtain through experimentation alone. For this compound, computational methods like Density Functional Theory (DFT) and molecular docking can elucidate its fundamental properties and predict its biological interactions.

DFT calculations can be used to understand the electronic structure, stability, and chemical reactivity of this compound. asrjetsjournal.orgthenucleuspak.org.pk These calculations can determine key properties such as bond lengths, bond angles, molecular orbital energies (HOMO-LUMO), and the molecular electrostatic potential map, which identifies regions of the molecule that are susceptible to electrophilic or nucleophilic attack. thenucleuspak.org.pk This information is crucial for predicting the molecule's behavior in chemical reactions and for understanding its spectroscopic characteristics. nih.gov DFT can also be used to study reaction mechanisms, helping to design more efficient synthetic routes. opensciencepublications.com

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.netnih.gov By docking this compound and its virtual derivatives into the active sites of various enzymes or receptors, researchers can predict their potential biological activities. nih.govacademie-sciences.fr This in silico screening can identify promising drug candidates and provide hypotheses about their mechanism of action, which can then be tested experimentally. researchgate.net

Table 4: Computational Approaches in this compound Research

| Computational Method | Key Applications | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, vibrational frequencies, and reactivity descriptors. asrjetsjournal.orgthenucleuspak.org.pkmdpi.com | Understanding of molecular stability, reactivity, spectroscopic properties, and reaction mechanisms. nih.govopensciencepublications.com |

| Molecular Docking | Prediction of binding modes and affinities of the molecule to biological targets (e.g., enzymes, receptors). nih.gov | Identification of potential therapeutic targets and prediction of biological activity. nih.govacademie-sciences.fr |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule and its target over time. | Provides insights into the stability of the ligand-protein complex and the dynamics of binding. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to characterize chemical bonds and intermolecular interactions. nih.gov | Detailed understanding of bonding, including non-covalent interactions like hydrogen bonds. |

Expanding the Utility of this compound as a Chemical Building Block for Diverse Applications

The true potential of this compound may lie in its use as a versatile chemical scaffold or building block for the synthesis of more complex molecules. researchgate.netarabjchem.org The specific placement of two bromine atoms on the aromatic ring, combined with the inherent reactivity of the 4-hydroxycoumarin (B602359) core, provides multiple handles for chemical modification, opening doors to a wide array of novel compounds.

The bromine atoms at the 6- and 8-positions are particularly valuable, as they are ideal sites for transition metal-catalyzed cross-coupling reactions. clockss.org Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be used to introduce a vast range of substituents, including aryl, alkyl, alkynyl, and amino groups. mdpi.com This allows for the systematic modification of the molecule's steric and electronic properties to fine-tune its biological activity or material characteristics.

The 4-hydroxy group is also a key site for functionalization. It can be alkylated or acylated to produce ethers and esters, respectively. arabjchem.org Furthermore, the C3 position of the 4-hydroxycoumarin ring is highly reactive and can participate in various condensation and addition reactions, allowing for the construction of complex heterocyclic systems fused to the coumarin core. researchgate.netresearchgate.net This synthetic versatility makes this compound an attractive starting material for creating libraries of diverse compounds for screening in drug discovery, agrochemicals, and materials science. nih.govorientjchem.orgnih.govmdpi.com

Table 5: Synthetic Utility of this compound as a Building Block

| Reactive Site | Type of Reaction | Potential Substituents/Structures | Resulting Compound Classes |

|---|---|---|---|

| C6 & C8 Bromine Atoms | Suzuki Coupling | Aryl, heteroaryl groups | Biaryl-substituted coumarins |

| Sonogashira Coupling | Alkynyl groups | Alkynyl-coumarins, extended π-systems | |

| Buchwald-Hartwig Amination | Primary/secondary amines | Amino-substituted coumarins | |

| C4 Hydroxyl Group | O-Alkylation / O-Acylation | Alkyl, benzyl, acyl groups | Coumarin ethers and esters |

| C3 Position | Knoevenagel/Michael Reactions | Aldehydes, activated alkenes | C3-substituted and fused heterocyclic coumarins |

| Lactone Ring | Ring-opening reactions | - | Dihydrocoumarin derivatives, open-chain compounds |

Q & A

Q. What are the common synthetic routes for 6,8-Dibromo-4-hydroxycoumarin, and how are reaction conditions optimized?

The synthesis typically involves bromination of 4-hydroxycoumarin derivatives. For example, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions (e.g., refluxing in acetic acid or dichloromethane). Optimization includes adjusting stoichiometry, temperature, and reaction time to avoid over-bromination. Post-reaction purification via column chromatography or recrystallization ensures product purity. Reaction progress is monitored using TLC or HPLC .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromine-induced deshielding).

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- IR Spectroscopy : Identification of hydroxyl (O-H) and carbonyl (C=O) stretches.

- Elemental Analysis : Verification of bromine content. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How is this compound utilized as a fluorescent probe in enzymatic assays?

The compound’s fluorescence is modulated by enzymatic hydrolysis or binding. For instance, its derivative (DiFMU) emits at 450 nm upon cleavage by β-glucuronidase. Researchers calibrate assays using pH-adjusted buffers (e.g., pH 9) and validate results with control experiments (e.g., enzyme inhibitors). Emission spectra are compared to standards like fluorescein for normalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from structural variations or assay conditions. Mitigation strategies include:

Q. What methodologies are employed to study structure-activity relationships (SAR) in this compound-based inhibitors?

SAR studies involve:

- Functional Group Modifications : Introducing substituents (e.g., methoxy, trifluoromethyl) at positions 3, 6, or 7.

- Biological Testing : IC determination via kinetic assays (e.g., fluorogenic substrates for proteases).

- Computational Modeling : DFT calculations or MD simulations to predict electronic effects and steric interactions .

Q. What advanced techniques elucidate the mechanism of anticoagulant activity in this compound derivatives?

Mechanistic studies use:

- Kinetic Assays : Monitoring vitamin K epoxide reductase (VKOR) inhibition via LC-MS.

- In Vivo Models : Rodent studies to assess clotting time (PT/INR measurements).

- Metabolite Profiling : Identifying hepatic metabolites via LC-HRMS to rule off-target effects .

Q. How do researchers address discrepancies between in vitro and in vivo toxicity profiles?

- In Vitro Screening : Cytotoxicity assays (e.g., HepG2 cell viability) with LC determination.

- In Vivo Validation : Rodent LD studies coupled with histopathological analysis.

- ADME Studies : Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to explain bioavailability differences .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.